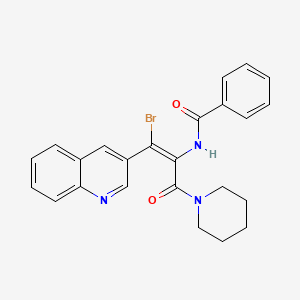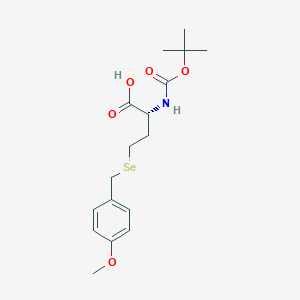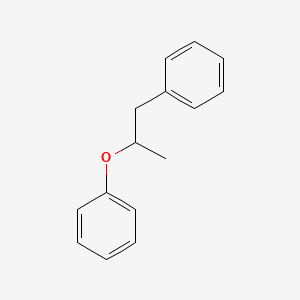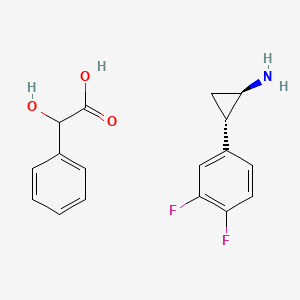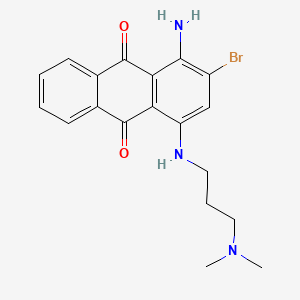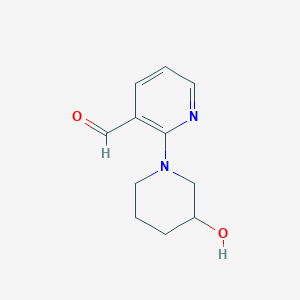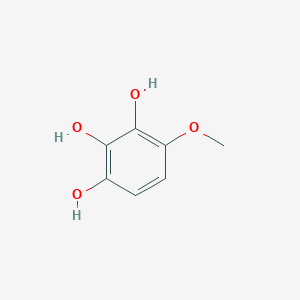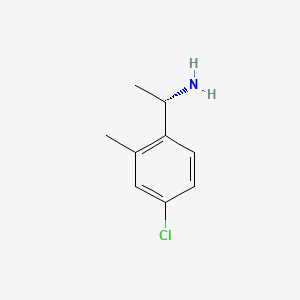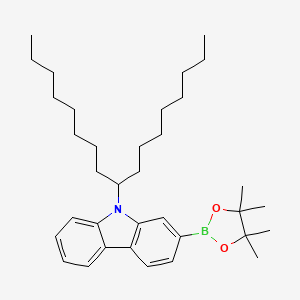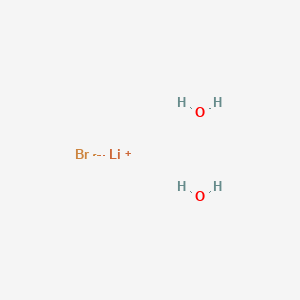
Lithium bromide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bromide dihydrate is a chemical compound with the formula LiBr·2H₂O. It is a hydrate form of lithium bromide, which is a highly hygroscopic white crystalline solid. This compound is known for its high solubility in water and its use in various industrial and scientific applications.
Preparation Methods
Lithium bromide dihydrate can be prepared through several synthetic routes:
-
Reaction of Lithium Carbonate with Hydrobromic Acid: : [ \text{Li}_2\text{CO}_3 + 2\text{HBr} \rightarrow 2\text{LiBr} + \text{H}_2\text{CO}_3 ] This method involves treating an aqueous suspension of lithium carbonate with hydrobromic acid .
-
Reaction of Lithium Hydroxide with Hydrobromic Acid: : [ \text{LiOH} + \text{HBr} \rightarrow \text{LiBr} + \text{H}_2\text{O} ] This method involves reacting lithium hydroxide with hydrobromic acid .
Chemical Reactions Analysis
Lithium bromide dihydrate undergoes various chemical reactions, including:
-
Oxidation and Reduction
- Lithium bromide can participate in redox reactions where lithium is oxidized, and bromine is reduced.
-
Substitution Reactions
- Lithium bromide can be used in substitution reactions where it acts as a source of bromide ions.
-
Dehydration and Deprotonation
Scientific Research Applications
Lithium bromide dihydrate has a wide range of scientific research applications:
-
Chemistry
-
Biology
- Lithium bromide has been studied for its potential use in biological systems, including its effects on enzyme activity and cellular processes.
-
Medicine
-
Industry
Mechanism of Action
The mechanism of action of lithium bromide dihydrate involves its interaction with various molecular targets and pathways:
-
Enzyme Inhibition
-
Modulation of Neurotransmitter Receptors
Comparison with Similar Compounds
Lithium bromide dihydrate can be compared with other similar compounds, such as:
-
Lithium Chloride (LiCl)
- Similar to lithium bromide, lithium chloride is highly soluble in water and used in various industrial applications.
-
Lithium Iodide (LiI)
-
Sodium Bromide (NaBr)
This compound stands out due to its specific applications in air conditioning systems and its historical use in medicine.
Properties
Molecular Formula |
BrH4LiO2 |
|---|---|
Molecular Weight |
122.9 g/mol |
IUPAC Name |
lithium;bromide;dihydrate |
InChI |
InChI=1S/BrH.Li.2H2O/h1H;;2*1H2/q;+1;;/p-1 |
InChI Key |
GPIOUBQPSBZPFR-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O.O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


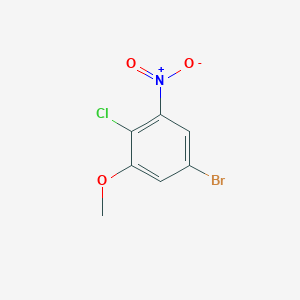
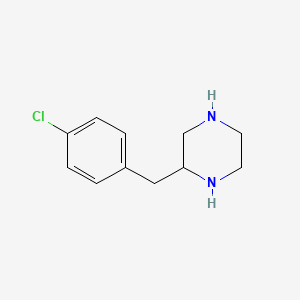
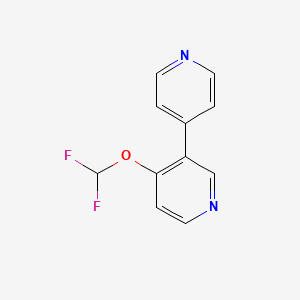
![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)
